1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-oxo-3H-1,2-benzothiazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12(11)8-3-2-7(10)4-6(8)5-9-12/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHQGVMXNEDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NCC2=C1C=CC(=C2)O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 1 Methyl 1 Oxo 3h 1,2 Benzothiazol 5 Ol and Analogues
Nucleophilic Substitution Reactions Involving Benzothiazole (B30560) Sulfones and Sulfoxides
Benzothiazole sulfones and sulfoxides are notable for their reactivity toward nucleophiles, particularly biologically relevant thiols. These reactions are of interest for their potential in developing sensors and cleavable linkers.
Benzothiazole sulfones react with thiols to generate sulfinic acids (RSO₂H). nih.govnsf.gov These sulfinic acids can then further react with sulfane sulfurs to form thiosulfonic acids (RSO₂SH). nih.gov This reactivity has been harnessed to design fluorescent sensors for hydrogen polysulfides. nih.govnsf.gov The reaction of thiols with benzothiazole sulfoxides, on the other hand, produces sulfenic acids (RSOH), which can undergo rapid intramolecular cyclization. nih.gov This property has been utilized in the design of thiol-triggered fluorescent sensors. nih.govresearchgate.net
The reaction between a model benzothiazole sulfone and cysteine, a common biothiol, is slow at physiological pH 7.4. nsf.gov However, the subsequent addition of a sulfane sulfur species like S₈ significantly accelerates the reaction, leading to a faster release of a fluorescent reporter molecule. nsf.gov This indicates that sulfane sulfurs promote the cyclization of the intermediate sulfinic acid. nsf.gov
Below is a table summarizing the reactivity of benzothiazole sulfones and sulfoxides with biothiols and sulfane sulfurs:
Benzothiazole sulfones have been investigated as cleavable linkers in peptide chemistry. richmond.edu These linkers can be cleaved under mild nucleophilic conditions through a nucleophilic aromatic substitution (SNAr) reaction. richmond.edu The cleavage of these linkers has been successfully demonstrated in both small molecule and peptide studies, achieving complete conversion to the desired product. richmond.edu The mechanism involves the attack of a nucleophile on the benzothiazole sulfone, leading to the release of the linked molecular cargo. richmond.edu
The efficiency of the cleavage can be influenced by the electronic properties of substituents on the benzothiazole ring and the nature of the nucleophile used. richmond.edu
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Moiety
The benzene ring of the benzothiazole system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the existing substituents on the ring. In the case of benzothiazole itself, theoretical studies have shown that the C6 carbon is the most electrophilic site in substituted derivatives, while the C2 carbon is the most electrophilic in the unsubstituted molecule. ccsenet.org The nitrogen atom (N3) consistently acts as the most nucleophilic site. ccsenet.org
Aromatic sulfonation, a classic electrophilic aromatic substitution, involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group (−SO₃H). wikipedia.org This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.orgmasterorganicchemistry.comyoutube.com The actual electrophile is sulfur trioxide (SO₃) or its protonated form. wikipedia.org Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible reaction. wikipedia.org
Oxidative Degradation Pathways and Kinetic Investigations
The atmospheric degradation of benzothiazole and its derivatives is primarily initiated by reaction with hydroxyl (OH) radicals. nih.govnih.gov This oxidation process is a significant loss pathway for these compounds in the gas phase. nih.gov
The reaction of benzothiazole with OH radicals proceeds through the initial attack of the radical on the benzothiazole molecule, forming OHBTH intermediates. nih.gov This is followed by reactions with molecular oxygen (O₂), leading to the formation of stable products. nih.gov The primary sites of OH radical attack are the carbon atoms of the benzene ring, resulting in the formation of various hydroxybenzothiazole isomers. nih.gov For the parent benzothiazole, attack on the benzene ring accounts for the majority of the reaction. nih.gov
The following table presents kinetic data for the reaction of benzothiazole and 2-methylbenzothiazole (B86508) with OH radicals.
In some instances, benzothiazole derivatives can undergo an oxidative ring-opening reaction. For example, treatment with magnesium monoperoxyphthalate hexahydrate in an alcohol solvent can lead to the formation of acylamidobenzene sulfonate esters. scholaris.cascholaris.ca This reaction is thought to proceed through the opening of the thiazole (B1198619) ring followed by oxidation of the resulting thiol. scholaris.ca
Electrochemical Reactivity Studies of Benzothiazole Derivatives
The electrochemical properties of benzothiazole derivatives have been explored, particularly in the context of their application as corrosion inhibitors and in electrosynthesis.
Electrochemical studies have shown that substituted benzothiazoles can act as mixed-type corrosion inhibitors for galvanized steel, reducing both the anodic and cathodic corrosion reactions. rsc.org The inhibition mechanism can involve the formation of a protective film on the metal surface through chemisorption or by complexing with metal ions in the solution. rsc.org
Furthermore, electrochemical methods have been developed for the synthesis of benzothiazole derivatives. For instance, the electrochemically oxidative cyanation of benzothiazoles can be achieved using trimethylsilyl (B98337) cyanide as a cyanide source in a divided cell, yielding the corresponding 2-cyanobenzothiazoles. jst.go.jp This method offers an environmentally friendly alternative to traditional synthetic routes that may require high temperatures and hazardous reagents. jst.go.jp
Photoinduced Reactions and Radical Generation from Oxidized Benzothiazoles
The study of photoinduced reactions in oxidized benzothiazoles is a developing area of interest, particularly concerning their potential for generating radical species. While specific research on 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol is not extensively detailed in the reviewed literature, the broader family of benzothiazole derivatives provides a framework for understanding the potential photochemical behavior of such compounds. The introduction of an oxo group and N-methylation on the benzothiazole core can significantly influence the molecule's electronic properties and, consequently, its reactivity upon photoexcitation.
Research into related benzothiazole structures, particularly benzothiazolines, has demonstrated that direct photoexcitation can be a viable method for generating radical species without the need for an external photocatalyst. semanticscholar.orgmdpi.commdpi.com This process typically involves the molecule absorbing light, which elevates it to an excited state. This acquired energy can then lead to the homolytic cleavage of bonds, resulting in the formation of radicals. semanticscholar.org For instance, studies have shown that direct photoexcitation of benzothiazolines can generate acyl radicals. mdpi.comnih.gov
The general mechanism for radical generation via direct photoexcitation in benzothiazole analogues can be summarized as follows:
Photoexcitation: The benzothiazole derivative absorbs photons, transitioning to an excited state (e.g., from the ground state S₀ to the first excited singlet state S₁).
Intersystem Crossing (ISC): The excited singlet state may undergo intersystem crossing to a more stable triplet state (T₁).
Bond Cleavage: From the excited state (either S₁ or T₁), the molecule can undergo bond cleavage to form radical species. In the case of N-acyl benzothiazolines, this often results in the formation of an acyl radical and a benzothiazolyl radical.
While the specific radical generation pathways for this compound have not been explicitly elucidated, it is plausible that photoexcitation could induce cleavage of the N-S or N-C bonds within the thiazole ring, particularly given the influence of the oxo group.
Furthermore, the photochemical behavior of hydroxylated benzothiazole derivatives, such as 2-(2'-hydroxyphenyl)benzothiazoles, has been investigated, revealing processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.comrsc.org In these systems, photoexcitation leads to a rapid transfer of a proton from the hydroxyl group to the nitrogen atom of the thiazole ring. This process results in the formation of a transient keto-tautomer, which is responsible for the characteristic fluorescence of these compounds. While this compound has a hydroxyl group on the benzene ring, the presence of the N-methyl and oxo groups would likely alter the electronic landscape and potentially influence the favorability of such a proton transfer process.
The oxidation of benzothiazoles by hydroxyl radicals (•OH) has also been studied, indicating that these compounds can be susceptible to radical attack. nih.govresearchgate.net Such studies provide insight into the potential reactivity of the benzothiazole core with radical species, which is relevant when considering the subsequent reactions of any photochemically generated radicals.
Advanced Spectroscopic Analysis and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzothiazole (B30560) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms within a molecule. For benzothiazole derivatives, the chemical shifts (δ) of the aromatic protons provide significant insight into the substitution pattern on the benzene (B151609) ring. For instance, in related 2-arylbenzothiazole structures, aromatic protons typically appear in the range of δ 7.2-8.2 ppm. researchgate.net The protons of the methyl group attached to the nitrogen atom (N-CH₃) would be expected to appear as a singlet in a distinct upfield region, typically around δ 2.4-4.1 ppm, depending on the specific electronic environment. researchgate.net The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for Benzothiazole Moieties This table presents typical chemical shift ranges for protons in environments analogous to those in the target compound, based on published data for related structures.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.2 - 8.2 | m, d, dd, td |
| N-CH₃ | 2.4 - 4.1 | s |
| Phenolic O-H | Variable (often broad) | s (broad) |
| s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, m = multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In benzothiazole derivatives, the carbon atoms of the heterocyclic and benzene rings resonate at characteristic chemical shifts. Aromatic and heteroaromatic carbons typically appear in the δ 120-155 ppm range. researchgate.net The carbonyl carbon (C=O) of the oxo group is expected to be significantly deshielded, appearing further downfield, while the methyl carbon (N-CH₃) would be found in the upfield region of the spectrum. The specific chemical shifts are sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges This table outlines the anticipated chemical shift regions for the carbon atoms in the target compound, extrapolated from data on similar heterocyclic systems.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 20 - 40 |
| Aromatic C-H | 110 - 135 |
| Aromatic Quaternary C | 120 - 155 |
| C=O | 160 - 180 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For "1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol," key vibrational modes would include the stretching of the carbonyl (C=O) and sulfoxide (B87167) (S=O) groups, which are expected to produce strong, characteristic bands in the IR spectrum. Studies on related N-methylphenothiazines and other benzothiazole derivatives aid in the assignment of these frequencies. nih.govresearchgate.net The N-H stretching vibrations in related benzothiazoles are observed in the 3340-3450 cm⁻¹ region, while C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹. researchgate.net The presence of the hydroxyl group would be indicated by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For the target molecule, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its elemental composition. The NIST Chemistry WebBook provides mass spectral data for the related compound 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-Methylsaccharin), which can serve as a model for predicting fragmentation pathways. nist.gov Common fragmentation pathways for such heterocyclic systems often involve the loss of small, stable molecules like CO, SO, or CH₃, leading to the formation of characteristic fragment ions that help to confirm the core structure.
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the specific title compound is not available, analysis of related structures, such as Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide, reveals crucial structural parameters. nih.gov Such studies determine exact bond lengths, bond angles, and torsion angles. They also elucidate intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.gov For instance, in the crystal structure of the related benzothiazole derivative, the benzothiazole rings were observed to lie parallel, with centroid–centroid distances indicating π–π stacking interactions. nih.gov This technique is invaluable for understanding the conformational preferences and non-covalent interactions of these molecules in the solid phase.
Electronic Absorption and Fluorescence Spectroscopy in Characterization of Derivatives
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for characterizing conjugated systems found in benzothiazole derivatives. The electronic absorption spectra of benzothiazole derivatives typically show absorption peaks resulting from π → π* or n → π* transitions. For example, some 2-arylbenzothiazoles exhibit absorption maxima around 330-340 nm. researchgate.net Many benzothiazole derivatives are also known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence emission wavelengths for a series of synthesized benzothiazoles were found to be in the range of 380 to 450 nm when excited at 330 nm. researchgate.net The specific absorption and emission wavelengths are highly sensitive to the nature and position of substituents on the benzothiazole core, making these techniques useful for probing the electronic structure of new derivatives. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are pivotal in understanding the electronic properties and predicting the reactivity of benzothiazole (B30560) derivatives. researchgate.netresearchgate.net DFT methods, such as B3LYP, are frequently employed to optimize molecular geometries and analyze electronic structures. researchgate.netscirp.org These calculations provide a foundational understanding of the molecule's behavior at a quantum level. For instance, studies on various benzothiazole compounds utilize DFT with basis sets like 6-31+G(d,p) to investigate their properties in different phases, such as gas and water. scirp.org
Theoretical investigations into related benzothiazole structures have successfully determined optimized geometries and thermodynamic parameters. researchgate.net These computational approaches are essential for interpreting experimental results and understanding the fundamental aspects of molecular structure and stability. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in characterizing electronic properties and chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular electrical transport properties and the potential for intramolecular charge transfer. researchgate.netepstem.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. This analysis helps in understanding the electronic transitions and absorption spectra of the compound. researchgate.net For benzothiazole derivatives, the HOMO is often located over the electron-rich regions, indicating electron-donating ability, while the LUMO is situated on electron-deficient areas, signifying electron-accepting ability. researchgate.netepstem.net
| Parameter | Description | Significance in Benzothiazole Derivatives |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and easier electronic transitions. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. scirp.orgnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface.
Red Regions: Indicate negative electrostatic potential, corresponding to high electron density. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. nih.govresearchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to low electron density. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or zero potential. nih.gov
In studies of benzothiazole-related compounds, MEP maps have shown that negative potentials are typically localized over electronegative atoms, highlighting these as centers for interaction. nih.govresearchgate.net This analysis provides critical insights into molecular recognition processes and hydrogen bonding patterns. scirp.org
| Color Code | Electrostatic Potential | Inferred Reactivity |
|---|---|---|
| Red | Negative (Electron-Rich) | Site for electrophilic attack |
| Blue | Positive (Electron-Poor) | Site for nucleophilic attack |
| Green | Neutral | Low reactivity |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For benzothiazole derivatives, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules like proteins.
These simulations are particularly useful in drug design to assess the stability of a ligand within the binding site of a protein. researchgate.net By analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can determine the conformational changes and structural stability of the protein-ligand complex. researchgate.net For example, MD simulations have been used to investigate the interactions of benzothiazepine (B8601423) derivatives with potential therapeutic targets, confirming the stability of their binding modes.
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netepstem.net These theoretical calculations serve to complement and validate experimental findings.
By calculating these parameters for an optimized molecular structure, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in the accurate assignment of spectral bands and provides a deeper understanding of the molecular structure. researchgate.netresearchgate.net For instance, DFT calculations have been shown to be superior to Hartree-Fock (HF) methods in correlating calculated vibrational frequencies with experimental FT-IR data for benzothiazole derivatives. researchgate.net
| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (δ) | Aids in the assignment of proton (¹H) and carbon (¹³C) signals. |
| IR (Infrared) | Vibrational Frequencies (cm⁻¹) | Helps in assigning functional group vibrations. |
| UV-Vis (Ultraviolet-Visible) | Electronic Transition Energies (λmax) | Correlates with observed absorption maxima. |
Elucidation of Reaction Mechanisms and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface (PES) of a reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states. The energy barrier of the transition state determines the rate of the reaction. nih.gov
| Computational Element | Purpose in Mechanism Elucidation |
|---|---|
| Potential Energy Surface (PES) Mapping | Visualizes the energy landscape of the reaction. |
| Transition State (TS) Search | Identifies the highest energy point along the reaction coordinate. |
| Activation Energy (Ea) Calculation | Determines the energy barrier and thus the reaction rate. |
| Intermediate Identification | Characterizes stable species formed during the reaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new compounds and provide insights into the structural features that are crucial for their function. researchgate.net
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Describes charge distribution and reactivity. |
| Steric | Molecular weight, Molar refractivity | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's solubility characteristics. |
Structure Activity Relationship Sar and Structural Modification Studies of Benzothiazole Oxidized Derivatives
Impact of Substituents on Electronic Properties and Chemical Reactivity
The electronic character and subsequent reactivity of the benzothiazole (B30560) scaffold are highly sensitive to the nature and position of its substituents. The introduction of different functional groups can profoundly alter the electron density distribution within the molecule, thereby influencing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical determinant of a molecule's reactivity; a smaller gap generally implies higher reactivity. scirp.org
Theoretical and experimental studies have systematically investigated these effects. Electron-donating groups (EDGs), such as methyl (-CH3), tend to increase the energy of both HOMO and LUMO, destabilizing the frontier orbitals. orgchemres.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2), stabilize and lower the energy levels of these orbitals. orgchemres.orgnih.gov This modulation of orbital energies directly impacts the molecule's reactivity and optoelectronic properties. nih.govmdpi.com For instance, the substitution of an -NO2 group can lower both EHOMO and ELUMO values, resulting in a reduced energy gap and enhanced reactivity. mdpi.com
Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (eV) of Benzothiazole Derivatives Data derived from computational studies.
| Compound | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) |
| Comp1 | - | -5.18 | -1.95 | 3.23 |
| Comp2 | -CH3 (EDG) | -5.11 | -1.88 | 3.23 |
| Comp3 | -NO2 (EWG) | -6.18 | -3.35 | 2.83 |
| Comp4 | - | -5.16 | -1.92 | 3.24 |
Source: Adapted from computational data presented in scientific literature. mdpi.com
Derivatization Strategies for Modulating Molecular Interactions
Modifying the benzothiazole core through various derivatization strategies is a key approach to fine-tuning the molecule's interactions with biological targets or other chemical entities. These strategies focus on introducing new functional groups or building complex hybrid molecules to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles. mdpi.com
Common derivatization approaches include:
Condensation Reactions: A foundational method involves the condensation of 2-aminobenzenethiols with a wide array of compounds such as aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comderpharmachemica.com This versatile reaction allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. nih.gov
Multicomponent Assembly: One-pot, multicomponent reactions are efficient for constructing complex benzothiazole-containing hybrids. For instance, biologically active compounds have been synthesized from 2-[3(4)-aminophenyl]benzothiazoles, which serve as platforms for adding pyrazole (B372694) rings or other heterocyclic systems. nih.gov
Functionalization of Existing Groups: The amino (-NH2) and mercapto (-SH) groups, often present at the 2-position, are highly reactive and serve as handles for further modification. mdpi.com The amino group can be converted into Schiff bases, amides, or used as a nucleophile in cyclization reactions to form fused heterocyclic systems. mdpi.com The mercapto group can be readily S-arylated or S-acylated to introduce new moieties. mdpi.com
Synthesis of Hybrid Molecules: Conjugating the benzothiazole scaffold with other pharmacologically active heterocycles, such as β-lactams, 1,2,3-triazoles, or 1,3,4-oxadiazoles, is a strategy to create multifunctional molecules. nih.govmdpi.com For example, diastereoselective ketene-imine cycloaddition has been used to synthesize benzothiazole β-lactam conjugates. nih.gov
These synthetic modifications allow for the precise placement of groups that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions, thereby modulating the molecule's behavior. mdpi.com
Isosteric Replacements and Bioisosterism within Benzothiazole Scaffolds
Isosteric and bioisosteric replacements are cornerstone strategies in medicinal chemistry for optimizing lead compounds. researchgate.netacs.org This approach involves substituting a functional group or a whole scaffold within a molecule with another that possesses similar physical and chemical properties, with the goal of enhancing potency, improving pharmacokinetic properties, or mitigating undesirable effects. researchgate.net
Within benzothiazole scaffolds, this strategy has been successfully applied to:
Enhance Biological Activity: In the development of anticancer agents, the benzothiazole ring has been used as a bioisostere for the quinazoline (B50416) ring found in some Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. This replacement can mimic the ATP competitive binding interactions within the catalytic domain of the enzyme. researchgate.net
Improve Pharmacokinetic Profiles: An optimization program for Cathepsin K inhibitors used isosteric replacements for a benzothiazole group to discover potent compounds that were free from hERG ion channel inhibition, a common off-target effect that can lead to cardiotoxicity. nih.gov
Scaffold Hopping: This advanced form of bioisosterism involves a more significant structural change, replacing the core molecular scaffold while preserving the geometric arrangement of key functional groups. This can lead to the discovery of novel chemical classes with improved drug-like properties. researchgate.net
The principle relies on the idea that isosteres, due to their similar size, shape, and electronic configuration, can fit into the same biological target and elicit a similar or improved biological response. researchgate.net
Table 2: Examples of Bioisosteric Replacements in Benzothiazole Derivatives
| Original Scaffold/Group | Bioisosteric Replacement | Intended Outcome | Reference |
| Quinazoline Ring | Benzothiazole Scaffold | Mimic ATP competitive binding in EGFR-TK | researchgate.net |
| Benzothiazole Group | Various Heterocycles | Eliminate hERG ion channel inhibition | nih.gov |
| Benzimidazole Nucleus | Benzothiazole Nucleus | Increase photoprotective activity | nih.gov |
Stereochemical Considerations and Chiral Synthesis of Benzothiazole Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of many compounds. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities because biological targets like enzymes and receptors are themselves chiral.
In the context of benzothiazole derivatives, controlling the stereochemistry during synthesis is crucial for producing compounds with desired therapeutic effects and minimizing potential off-target activities. While the core benzothiazole ring system is planar, the introduction of chiral centers in its substituents necessitates stereoselective synthetic methods. wikipedia.org
An example of stereochemical control in the synthesis of benzothiazole analogues is the diastereoselective ketene-imine cycloaddition reaction used to produce benzothiazole β-lactam conjugates. nih.gov This reaction preferentially forms one diastereomer over others, leading to a product with a specific three-dimensional structure. The synthesis of such stereochemically defined hybrids has been shown to yield compounds with good antimicrobial and antimalarial activity, highlighting the importance of a specific spatial arrangement for effective molecular interactions. nih.gov The development of chiral synthesis methodologies allows for the preparation of enantiomerically pure benzothiazole analogues, enabling a precise evaluation of the structure-activity relationship for each stereoisomer.
Biological Interactions and Mechanistic Studies
Investigation of Molecular Targets and Binding Mechanisms for Benzothiazole (B30560) Derivatives
Benzothiazole derivatives exert their biological effects by interacting with a variety of molecular targets. The binding mechanisms are often characterized by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
One of the key molecular targets for antimicrobial benzothiazole derivatives is Dihydropteroate Synthase (DHPS) , an essential enzyme in the folate biosynthesis pathway of bacteria. nih.gov The inhibition of this enzyme disrupts the production of folic acid, which is vital for bacterial survival. The binding of these derivatives to DHPS is often stabilized by interactions with key amino acid residues within the active site. nih.gov
Another significant target is the lysozyme (B549824) enzyme. The interaction between benzothiazole derivatives and lysozyme is primarily driven by hydrogen bonding and van der Waals forces. mdpi.com The binding of these compounds can induce conformational changes in the enzyme, affecting its catalytic activity. The 2-(methylthio)-benzothiazole moiety, in particular, has been shown to interact with the lysozyme binding site through pi-alkyl interactions with amino acid residues such as ALA107 and ILE98. mdpi.com
Furthermore, certain benzothiazole analogues have been identified as antagonists for the human A3 adenosine (B11128) receptor (hA3R) , which is overexpressed in some cancer cell lines. researchgate.net The binding of these compounds to the receptor can modulate its signaling pathways, thereby exhibiting anticancer effects.
In the context of neurodegenerative diseases, benzothiazole derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE-1) , an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease. ijpbs.com Molecular docking studies have been employed to understand the binding affinity of these derivatives to the BACE-1 protein complex. ijpbs.com Additionally, some derivatives are being explored as multi-target-directed ligands for Alzheimer's disease, interacting with targets such as the histamine H3 receptor (H3R) . tandfonline.comresearchgate.net
The table below summarizes some of the identified molecular targets for benzothiazole derivatives and the key aspects of their binding mechanisms.
| Molecular Target | Interacting Benzothiazole Moiety/Derivative | Key Binding Interactions/Mechanisms | Reference |
| Dihydropteroate Synthase (DHPS) | Benzothiazole-substituted pyrazolone | Arene-H interactions with Lys220 | nih.gov |
| Lysozyme | 2-(methylthio)-benzothiazole | Hydrogen bonding, Van der Waals forces, pi-alkyl interactions with ALA107 and ILE98 | mdpi.com |
| Human A3 Adenosine Receptor (hA3R) | Benzothiazolylquinoline analogues | Receptor antagonism | researchgate.net |
| Beta-secretase 1 (BACE-1) | Thiazoloquinazolinedione | Ligand-receptor interactions within protein chains A and B | ijpbs.com |
| Histamine H3 Receptor (H3R) | Azepane-linked benzothiazole | Hydrogen bonds with Glu176, Cys88, and Arg351; salt bridge with Glu176; CH–π interactions with Trp341 and Phe163 | tandfonline.comresearchgate.net |
Enzymatic Inhibition and Activation Studies by Benzothiazole Analogues
The benzothiazole core is a key pharmacophore in the design of numerous enzyme inhibitors. These compounds have shown inhibitory activity against a broad spectrum of enzymes involved in various pathological conditions.
Carbonic Anhydrases (CAs) are a family of metalloenzymes that are inhibited by certain benzothiazole derivatives. Specifically, tumor-associated isoforms like hCA IX and XII are targeted over the cytosolic isoforms I and II, which is a promising strategy in cancer therapy. nih.gov The inhibition mechanism often involves the coordination of the benzothiazole molecule to the zinc ion in the enzyme's active site.
As mentioned previously, Dihydropteroate Synthase (DHPS) is a target for antimicrobial benzothiazoles. nih.gov For instance, a series of 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives have demonstrated significant inhibitory activity against this enzyme, with IC50 values comparable to the standard drug sulfadiazine. nih.gov
In the field of neurodegenerative disorders, benzothiazole derivatives have been identified as potent inhibitors of Acetylcholinesterase (AChE) , Butyrylcholinesterase (BuChE) , and Monoamine Oxidase B (MAO-B) . tandfonline.comresearchgate.net The inhibition of these enzymes can help to restore neurotransmitter levels and reduce oxidative stress in the brain. For example, a pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone derivative (compound 3s) has shown potent multi-target inhibition of these enzymes. tandfonline.comresearchgate.net
The following table presents a selection of enzymes inhibited by benzothiazole analogues, along with their reported inhibition data.
| Enzyme | Benzothiazole Analogue | Inhibition Data (IC50/Ki) | Reference |
| Dihydropteroate Synthase (DHPS) | 4-(Benzo[d]thiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one (16b) | IC50 = 7.85 µg/mL | nih.gov |
| Carbonic Anhydrase I (hCA I) | N-(5-methyl-isoxazol-3-yl)-4-(3-phenylureido) benzenesulfonamide (B165840) derivative (15) | Ki = 73.7 µM | nih.gov |
| Carbonic Anhydrase II (hCA II) | N-(5-methyl-isoxazol-3-yl)-4-(3-(4-chlorophenyl)ureido) benzenesulfonamide derivative (19) | Ki = 96.0 µM | nih.gov |
| Carbonic Anhydrase VII (hCA VII) | N-(5-methyl-isoxazol-3-yl)-4-(3-phenylureido) benzenesulfonamide derivative (15) | Ki = 85.8 µM | nih.gov |
| Acetylcholinesterase (AChE) | Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | IC50 = 6.7 µM | tandfonline.comresearchgate.net |
| Butyrylcholinesterase (BuChE) | Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | IC50 = 2.35 µM | tandfonline.comresearchgate.net |
| Monoamine Oxidase B (MAO-B) | Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | IC50 = 1.6 µM | tandfonline.comresearchgate.net |
Interaction with Specific Cellular Pathways and Biomolecules (e.g., thiols, sulfane sulfurs)
Benzothiazole derivatives, particularly those with sulfone and sulfoxide (B87167) moieties, exhibit specific reactivity towards important biological nucleophiles like thiols and sulfane sulfurs. nsf.govnih.gov This reactivity is crucial for their biological effects and has been harnessed in the development of chemical probes.
The reaction of thiols with benzothiazole sulfones results in the formation of sulfinic acids (RSO2H). nsf.gov These sulfinic acids can then further react with sulfane sulfurs to produce thiosulfonic acids (RSO2SH). nsf.gov This selective reactivity forms the basis for designing fluorescent sensors for hydrogen polysulfides. nsf.gov
Similarly, benzothiazole sulfoxides react with thiols to generate sulfenic acids (RSOH). nsf.gov These sulfenic acid intermediates can undergo rapid intramolecular cyclization, a property that has been exploited in the design of thiol-triggered fluorescent sensors. nsf.gov The interaction of methylsulfonyl benzothiazole (MSBT) with thiols through a nucleophilic aromatic substitution reaction is highly specific and has been utilized in assays for detecting S-sulfhydration in proteins. wsu.edu
The general reaction schemes are as follows:
Benzothiazole Sulfone + Thiol → Sulfinic Acid nsf.gov
Sulfinic Acid + Sulfane Sulfur → Thiosulfonic Acid nsf.gov
Benzothiazole Sulfoxide + Thiol → Sulfenic Acid (undergoes intramolecular cyclization) nsf.gov
These interactions highlight the role of benzothiazole derivatives in modulating cellular redox homeostasis, as thiols and sulfane sulfurs are key players in maintaining the cellular redox environment. nsf.govnih.gov
Development of Chemical Probes and Sensors Based on Benzothiazole Reactivity
The unique chemical reactivity and favorable photophysical properties of the benzothiazole scaffold have made it a valuable building block for the development of chemical probes and sensors for a variety of biologically and environmentally important analytes. nih.govnih.govacs.orgresearchgate.netacs.org
Benzothiazole-based fluorescent sensors have been designed for the detection of metal ions such as Zn2+, Cu2+, Ni2+, and Fe3+. acs.orgresearchgate.net These sensors often operate on principles like intramolecular charge transfer (ICT), and the binding of the metal ion to the sensor molecule leads to a detectable change in the fluorescence signal, either as a "turn-on" or "turn-off" response. acs.orgresearchgate.net
Furthermore, the reactivity of benzothiazole derivatives with specific biomolecules has been exploited to create probes for anions like cyanide (CN−) and reactive oxygen species such as peroxynitrite (ONOO−). nih.govnih.gov For instance, a benzothiazole-based sensor for cyanide operates through the nucleophilic addition of CN− to the sensor, which disrupts the ICT process and causes a blue shift in the fluorescence emission. nih.gov
The table below provides examples of benzothiazole-based probes and their target analytes.
| Probe/Sensor Type | Target Analyte | Mechanism of Detection | Detection Limit | Reference |
| Benzothiazole-based fluorogenic chemosensor | Cyanide (CN−) | Nucleophilic addition and disruption of Intramolecular Charge Transfer (ICT) | 5.97 nM | nih.gov |
| Benzothiazole-based fluorescent chemosensor (BS1) | Peroxynitrite (ONOO−) | Cleavage of diphenyl phosphonate (B1237965) and "turn-on" fluorescence | 12.8 nM | nih.gov |
| Benzothiazole-based fluorescent chemosensor (BS2) | Peroxynitrite (ONOO−) | Hydrolysis of boronic pinacol (B44631) ester and "turn-on" fluorescence | 25.2 nM | nih.gov |
| Biphenyl–benzothiazole-based chemosensor | Zinc (Zn2+), Copper (Cu2+), Nickel (Ni2+) | Ratiometric and colorimetric response | Not specified | acs.org |
| Benzothiazole-based fluorescent sensor (Sensor 2) | Iron (Fe3+) | Selective fluorescence quenching | 5.86 µM | researchgate.net |
| Benzothiazole-based fluorescent probe (L1) | Zinc (Zn2+) | Ratiometric detection | 7 nM | acs.org |
Principles of Biological Activity as Explained by Molecular Docking Studies
Molecular docking is a powerful computational tool that provides insights into the binding modes of ligands with their macromolecular targets, thereby helping to explain the principles of their biological activity. This approach has been extensively used to study the interactions of benzothiazole derivatives with various biological targets.
For instance, docking studies of benzothiazole derivatives with the DHPS enzyme have revealed that these compounds can bind within the p-aminobenzoic acid (PABA) pocket, forming key interactions, such as arene-H interactions with residues like Lys220, which are crucial for their inhibitory activity. nih.gov
In the case of antimicrobial benzothiazoles targeting dihydroorotase , molecular docking has shown the formation of hydrogen bonds with active site residues such as LEU222 or ASN44. nih.gov Strong hydrophobic interactions of the bulky thiazole (B1198619) and naphthalene (B1677914) rings at the entrance of the active site can also interfere with substrate access, contributing to the inhibition of the enzyme. nih.gov
Molecular docking has also been instrumental in understanding the anticonvulsant activity of some benzothiazole derivatives that target GABA-aminotransferase . These studies have identified excellent hydrogen bonding interactions with amino acids in the active site of the enzyme. researchgate.net
For anticancer applications, docking studies of benzothiazole-thiazole hybrids with the p56lck enzyme have provided information on their binding patterns within the ATP binding site, including interactions with the hinge region, allosteric site, and activation loop. biointerfaceresearch.com
The following table summarizes the findings from molecular docking studies on various benzothiazole derivatives.
| Target Enzyme/Protein | Benzothiazole Derivative Class | Key Interacting Residues/Binding Mode | Predicted Biological Activity | Reference |
| Dihydropteroate Synthase (DHPS) | 4-(Benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | Lys220 (arene-H interactions) | Antimicrobial | nih.gov |
| Dihydroorotase | Naphthalene-substituted benzothiazole | LEU222, ASN44 (hydrogen bonds); hydrophobic interactions | Antimicrobial | nih.gov |
| GABA-aminotransferase | Designed benzothiazole derivatives (e.g., SDZ4, SDZ8) | N-Glu109, N-Asn110, O-Cys47 (hydrogen bonds) | Anticonvulsant | researchgate.net |
| p56lck enzyme | Benzothiazole-thiazole hybrids | Binding to ATP binding site (hinge region, allosteric site, activation loop) | Anticancer | biointerfaceresearch.com |
| Acetylcholinesterase (AChE) | Pyrrolidin-1-yl-substituted benzothiazole (3b) | Trp86 (cation-pi); Tyr337 (CH–π); Glu202, Phe295 (hydrogen bonds) | Anti-Alzheimer's | researchgate.net |
Emerging Research Avenues and Future Perspectives
Green Chemistry Approaches in the Synthesis and Functionalization of Benzothiazole (B30560) Derivatives
The synthesis of benzothiazole derivatives has traditionally relied on methods that often involve hazardous reagents and harsh reaction conditions. airo.co.in However, the principles of green chemistry are increasingly being integrated to develop more sustainable and environmentally benign synthetic routes. airo.co.inbohrium.com These approaches aim to reduce waste, minimize energy consumption, and utilize safer chemicals. airo.co.in
One of the most common green methods for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds like aldehydes, ketones, or acids. bohrium.comresearchgate.netnih.gov Researchers are focusing on replacing toxic catalysts and solvents with greener alternatives. For instance, reactions have been successfully carried out using water or ethanol (B145695) as solvents, employing recyclable catalysts, or using energy-efficient techniques like microwave irradiation. researchgate.netmdpi.com
Key green strategies in benzothiazole synthesis include:
Use of Eco-friendly Catalysts: Heterogeneous catalysts, such as SnP₂O₇, and biocatalysts like laccases are being explored to facilitate reactions under milder conditions with high yields and easy catalyst recovery. nih.govmdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. airo.co.inmdpi.com Ultrasound irradiation is another energy-efficient technique being employed. bohrium.com
Safer Solvents and Reagents: The use of ionic liquids and aqueous solvent systems is gaining traction, minimizing the reliance on volatile organic compounds. airo.co.in Furthermore, utilizing CO₂ as a raw material for cyclization presents a novel and green synthetic pathway. bohrium.comresearchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot synthesis) improves efficiency and reduces waste generated from intermediate purification steps. bohrium.com
These sustainable methods are crucial for the future industrial-scale production of benzothiazole compounds, including derivatives like 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol, making their development more economically viable and environmentally responsible. researchgate.net
Table 1: Comparison of Green Synthesis Methods for Benzothiazole Derivatives
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Phenyl iodoniumbis(trifluoroacetate) (PIFA) | Reduced reaction time, improved yield | mdpi.com |
| Ultrasound Irradiation | Ammonium acetate (B1210297) in ethanol | Energy-efficient, high yields | bohrium.com |
| Heterogeneous Catalysis | SnP₂O₇ | High yields, short reaction times, reusable catalyst | nih.govmdpi.com |
| Biocatalysis | Commercial laccases | Environmentally benign, mild conditions | nih.govmdpi.com |
| Ionic Liquids | Acetate-based ionic liquids | Recyclable, metal-free conditions | bohrium.com |
Applications in Advanced Materials Science (e.g., Fluorescent Markers, Imaging Agents)
Benzothiazole derivatives are recognized for their unique photophysical properties, which makes them highly valuable in advanced materials science. acs.org Their rigid, conjugated structure often imparts strong fluorescence, making them ideal candidates for development as fluorescent markers and imaging agents. researchgate.netnih.gov
The attractive features of benzothiazole-based fluorophores include:
Large Stokes shifts (the difference between the absorption and emission maxima)
High quantum yields
Excellent photostability and resistance to fading
Bright emissions with good signal-to-noise ratios acs.org
These properties have led to their successful application as selective bioprobes for cellular imaging. acs.org For example, novel push-pull benzothiazole (PP-BTA) derivatives have been synthesized for the detection of protein aggregates like β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to these aggregates, allowing for clear visualization in brain tissue sections. nih.gov
Furthermore, benzothiazole-based probes have been developed for imaging specific organelles and components within living cells, such as mitochondria and lipid droplets. acs.orgresearchgate.net Their ability to cross cell membranes and selectively accumulate in target structures is a key advantage for live-cell imaging. acs.org The development of benzothiazole derivatives with tailored fluorescent properties continues to be an active area of research, with the potential to create new tools for disease diagnosis and for studying complex biological processes. nih.govscilit.com
Integration with Artificial Intelligence and Machine Learning for Rational Design of Benzothiazole Derivatives
For heterocyclic systems like benzothiazoles, ML models can be trained on large datasets of existing compounds to learn complex structure-property relationships. nih.govnih.gov These models can then predict the properties of new, hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates.
Key applications of AI/ML in the design of benzothiazole derivatives include:
Predicting Physicochemical and Biological Properties: Algorithms like Random Forest and XGBoost can be used to accurately forecast photophysical characteristics (e.g., absorption and emission wavelengths) or biological activities. nih.govnih.gov
Identifying Critical Molecular Features: Techniques such as SHapley Additive exPlanations (SHAP) analysis can interpret ML models to reveal which molecular fragments or structural features are most influential in determining a specific property. This provides crucial insights for medicinal chemists to guide molecular optimization. nih.govnih.gov
Generative Models for de novo Design: Deep learning models can be designed to generate entirely new molecular structures that are optimized to meet a predefined set of criteria, such as high binding affinity to a biological target and low toxicity. acm.org
This computational approach has already shown promise in the rational design of benzothiadiazole derivatives, a closely related class of compounds. nih.govnih.gov By applying similar methodologies to the benzothiazole scaffold, researchers can more efficiently explore the vast chemical space to discover novel molecules for applications ranging from targeted cancer therapies to advanced optical materials. ebi.ac.uk
Challenges and Opportunities in the Investigation of Oxidized Benzothiazole Compounds
The study of oxidized benzothiazole compounds presents both significant challenges and intriguing opportunities. The introduction of an oxygen atom, as in the sulfoxide (B87167) of this compound, can profoundly alter the molecule's electronic properties, stability, and reactivity.
Challenges:
Understanding Oxidation Mechanisms: The oxidation of the sulfur atom in the thiazole (B1198619) ring can be complex. In the context of their use as antioxidant additives in lubricants, the degradation process involves oxidation and thermal decomposition, leading to the formation of various oxidative products whose structures and reaction pathways can be difficult to elucidate. researchgate.net
Stability and Isolation: Oxidized heterocyclic compounds can sometimes be less stable than their parent molecules, making their synthesis, isolation, and characterization challenging.
Predicting Biological and Chemical Effects: The impact of oxidation on the biological activity or material properties of a benzothiazole derivative is not always predictable and requires extensive empirical investigation.
Opportunities:
Development of Novel Antioxidants: Some benzothiazole derivatives have been studied as effective oxidation inhibitors for base stocks in lubricating oils. researchgate.net Understanding their oxidation process is key to designing more robust and efficient antioxidants for industrial applications.
Modulating Biological Activity: Oxidation can be a metabolic pathway for drug molecules. Studying the oxidized forms of biologically active benzothiazoles is crucial for understanding their in vivo behavior, identifying active metabolites, and assessing potential toxicity.
Fine-Tuning Electronic Properties: The oxidation state of the sulfur atom can be used to fine-tune the electronic and photophysical properties of the benzothiazole core. This could lead to the development of new materials for electronics or novel fluorescent probes with unique sensing capabilities.
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-1-oxo-3H-1,2-benzothiazol-5-ol?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Reacting precursors like substituted thiophenes or triazoles under controlled temperatures (80–120°C) and reflux conditions.
- Catalysis : Using bases (e.g., K₂CO₃) or acids (e.g., POCl₃) to facilitate ring formation.
- Purification : Recrystallization from ethanol or ethyl acetate to achieve >70% yield and >95% purity .
Basic: How is the molecular structure of this compound characterized?
Structural validation employs:
- Spectroscopy :
- ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm).
- IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) stretches.
- X-ray crystallography : Resolves dihedral angles (e.g., 80.2° between heterocyclic rings) and hydrogen-bonding networks .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Temperature control : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes side products.
- Catalyst screening : Transition metals (e.g., Pd) or organocatalysts improve regioselectivity .
Advanced: What strategies resolve contradictions in biological activity data?
Address discrepancies by:
- Assay standardization : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to assess variability.
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify pharmacophores.
- Computational modeling : Use DFT or MD simulations to predict binding modes and validate experimental IC₅₀ values .
Advanced: How does this compound interact with biological targets?
Mechanistic insights are gained via:
- Biochemical assays : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., SPR).
- Molecular docking : Map interactions with active sites (e.g., hydrophobic pockets or catalytic residues).
- SAR studies : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity trends .
Advanced: What analytical methods validate compound identity and purity?
Critical techniques include:
- Elemental analysis : Confirm empirical formulas (e.g., C% ± 0.3% of theoretical).
- HPLC-MS : Quantify purity (>98%) and detect trace impurities.
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions .
Basic: What are the key functional groups influencing reactivity?
The compound’s reactivity stems from:
- Thiazole ring : Participates in electrophilic substitution (e.g., bromination at C-2).
- Oxo group : Acts as a hydrogen-bond acceptor in supramolecular interactions.
- Methyl substituent : Modulates lipophilicity and metabolic stability .
Advanced: How to design analogs with improved pharmacological properties?
Design principles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
